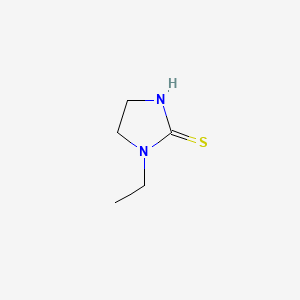

(6-fluoropyridin-3-yl)methanesulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(6-fluoropyridin-3-yl)methanesulfonyl fluoride” is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “(6-fluoropyridin-3-yl)methanesulfonyl fluoride”, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .Safety and Hazards

Direcciones Futuras

Fluorinated pyridines, such as “(6-fluoropyridin-3-yl)methanesulfonyl fluoride”, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . Future research may focus on improving the synthesis methods and exploring the potential applications of these compounds in various fields such as pharmaceuticals and molecular imaging .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (6-fluoropyridin-3-yl)methanesulfonyl fluoride involves the reaction of 6-fluoropyridine-3-methanol with methanesulfonyl chloride in the presence of a base to form the corresponding methanesulfonate ester. This ester is then treated with hydrogen fluoride to replace the methanesulfonyl group with a fluoride group, resulting in the desired product.", "Starting Materials": [ "6-fluoropyridine-3-methanol", "methanesulfonyl chloride", "base", "hydrogen fluoride" ], "Reaction": [ "Step 1: 6-fluoropyridine-3-methanol is reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, to form the corresponding methanesulfonate ester.", "Step 2: The methanesulfonate ester is then treated with hydrogen fluoride in the presence of a catalyst, such as antimony pentachloride or boron trifluoride, to replace the methanesulfonyl group with a fluoride group, resulting in the desired product, (6-fluoropyridin-3-yl)methanesulfonyl fluoride." ] } | |

Número CAS |

2228986-70-5 |

Fórmula molecular |

C6H5F2NO2S |

Peso molecular |

193.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.